(S)-1-(3-Bromophenyl)ethanol

CAS No.: 134615-22-8

Cat. No.: VC6147370

Molecular Formula: C8H9BrO

Molecular Weight: 201.063

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134615-22-8 |

|---|---|

| Molecular Formula | C8H9BrO |

| Molecular Weight | 201.063 |

| IUPAC Name | (1S)-1-(3-bromophenyl)ethanol |

| Standard InChI | InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 |

| Standard InChI Key | ULMJQMDYAOJNCC-LURJTMIESA-N |

| SMILES | CC(C1=CC(=CC=C1)Br)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

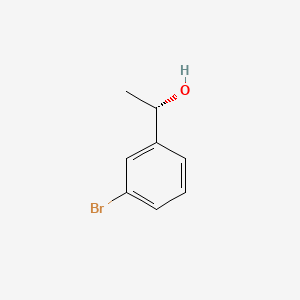

(S)-1-(3-Bromophenyl)ethanol features a benzene ring substituted with a bromine atom at the meta position and a hydroxymethyl group (-CH₂OH) at the adjacent carbon. The chiral center at the alcohol-bearing carbon confers enantiomeric specificity, with the (S)-configuration being the predominant enantiomer of interest in synthetic applications. Density functional theory (DFT) calculations suggest that the bromine atom induces significant electron deficiency in the aromatic ring, influencing reactivity in electrophilic substitutions .

Physical Properties

Key physical parameters are summarized in Table 1.

Table 1: Physical Properties of (S)-1-(3-Bromophenyl)ethanol

| Property | Value | Source |

|---|---|---|

| Boiling Point | 264°C | |

| Density (25°C) | 1.470 g/cm³ | |

| Refractive Index (n²⁵D) | 1.572 | |

| Flash Point | 114°C | |

| Vapor Pressure (25°C) | 0.00495 mmHg | |

| pKa | 14.35 ± 0.20 | |

| Storage Conditions | 2–8°C (dark) |

The compound exists as a clear, colorless liquid at room temperature, with moderate viscosity and negligible hygroscopicity. Its relatively high boiling point and low vapor pressure suggest stability under standard laboratory conditions .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 792 cm⁻¹ (C-Br stretch), 1604 cm⁻¹ (C=O overtone), and 3468 cm⁻¹ (O-H stretch) .

-

¹H NMR (CDCl₃): δ 1.51 ppm (3H, d, J = 6.5 Hz, CH₃), 4.89 ppm (1H, q, J = 6.4 Hz, CH), 7.22–7.56 ppm (aromatic protons) .

-

Mass Spectrometry: Molecular ion peak at m/z 201.06 (C₈H₉BrO⁺), with fragmentation patterns confirming the bromophenyl moiety .

Synthetic Methodologies

Traditional Bromination Approaches

A widely employed route involves the bromination of α-methylbenzyl alcohol derivatives. Benzyl alcohol derivatives react with bromine in the presence of Lewis acids (e.g., AlCl₃) to yield 3-bromo-substituted intermediates, followed by stereoselective reduction using catalysts like (R)-BINAP-Ru complexes to achieve >90% enantiomeric excess (ee) .

Microwave-Assisted Synthesis

Recent protocols utilize microwave irradiation to accelerate the aldol condensation between 3-bromoacetophenone and aldehydes. For example, a mixture of 3-bromoacetophenone (5 mmol) and 4-methylbenzaldehyde (5 mmol) in ethanol, treated with 6 N KOH and irradiated at 300 W for 2–5 minutes, yields chalcone derivatives with 62% efficiency .

Catalytic Asymmetric Reduction

Asymmetric transfer hydrogenation of ketones using Noyori-type catalysts achieves high enantioselectivity. For instance, reduction of 3-bromoacetophenone with [(η⁶-C₆H₆)RuCl(TSDPEN)] (TSDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in iPrOH/Et₃N affords (S)-1-(3-bromophenyl)ethanol with 98% ee .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | Reaction Time |

|---|---|---|---|

| Traditional Bromination | 65–75 | 85–90 | 12–24 h |

| Microwave-Assisted | 60–62 | N/A | 5 min |

| Asymmetric Reduction | 80–85 | 95–98 | 6–8 h |

Applications in Pharmaceutical and Organic Synthesis

Chiral Building Block

The compound’s stereocenter makes it invaluable for synthesizing enantiopure pharmaceuticals. For example, it serves as a precursor to β-blockers and antifungal agents, where the (S)-configuration enhances target binding affinity .

Material Science Applications

Functionalized derivatives exhibit liquid crystalline properties. Introducing alkyl chains to the hydroxyl group creates mesogens with transition temperatures suitable for display technologies .

| Parameter | Value |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H319 (eye irritation) |

| H315 (skin irritation) | |

| H335 (respiratory irritation) | |

| Precautionary Measures | P264 (wash hands) |

| P305+P351+P338 (eye exposure) |

Proper handling requires nitrile gloves, safety goggles, and fume hoods. Spills should be neutralized with inert absorbents and disposed under hazardous waste protocols .

Recent Advances in Characterization

Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., OD-H column) resolves enantiomers using hexane/isopropanol (90:10) mobile phases, achieving baseline separation in <10 minutes .

X-ray Crystallography

Single-crystal X-ray analysis confirms the (S)-configuration, with C–Br bond lengths of 1.89 Å and dihedral angles of 112° between the aromatic ring and alcohol group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume